3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Overview
Description
Mechanism of Action
Target of Action
Similar compounds, such as functionalized quinazolines and their fused derivatives, are known to exhibit anticancer, antiviral, antifungal, and antibacterial properties . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or nucleic acids involved in these biological processes.
Mode of Action
It is synthesized via intramolecular electrophilic cyclization , which suggests that it may interact with its targets through covalent bonding or other strong interactions
Biochemical Pathways
Given its potential anticancer, antiviral, antifungal, and antibacterial properties , it is likely that this compound interacts with multiple pathways involved in cell growth, replication, and survival
Result of Action
Given its potential anticancer, antiviral, antifungal, and antibacterial properties , it is likely that this compound induces changes in cell growth, replication, and survival
Biochemical Analysis
Biochemical Properties
3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with halogen-containing electrophiles, leading to the formation of linearly fused derivatives . These interactions are crucial for the compound’s potential biological activities, as they can modulate enzyme activity and protein function, thereby affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that quinazoline derivatives, including this compound, can induce apoptosis in cancer cells, inhibit viral replication, and exhibit antifungal and antibacterial activities . These effects are mediated through the compound’s interaction with key cellular proteins and enzymes, leading to alterations in cell signaling and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the interaction of this compound with halogen-containing electrophiles results in the formation of fused derivatives, which can modulate enzyme activity and protein function . These molecular interactions are crucial for the compound’s biological activities and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but its activity can decrease over time due to degradation . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anticancer, antiviral, antifungal, and antibacterial activities . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the potential for toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the interaction of this compound with halogen-containing electrophiles can lead to the formation of fused derivatives, which can modulate enzyme activity and metabolic pathways . These interactions are crucial for the compound’s biological activities and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. This compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
The synthesis of 3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one typically involves intramolecular electrophilic cyclization. One method involves the reaction of 3-(2-methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one with halogens (bromine and iodine), chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield .
Chemical Reactions Analysis
3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one has several applications in scientific research:
Medicinal Chemistry: The compound exhibits potential anticancer, antiviral, antifungal, and antibacterial properties. It is being studied for its ability to inhibit various enzymes and pathways involved in disease progression.
Biological Studies: It is used in the study of biological mechanisms and interactions due to its ability to bind to specific molecular targets.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals.
Comparison with Similar Compounds
3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one can be compared with other thiazoloquinazoline derivatives, such as:
2-substituted thiazolo[3,2-a]pyrimidines: These compounds also exhibit significant biological activities, including anticancer and antibacterial properties.
Thiazolopyrimidine derivatives: Known for their high selectivity and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-methylidene-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-7-6-15-11-12-9-5-3-2-4-8(9)10(14)13(7)11/h2-5H,1,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZVXQJHKZMQAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CSC2=NC3=CC=CC=C3C(=O)N12 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.